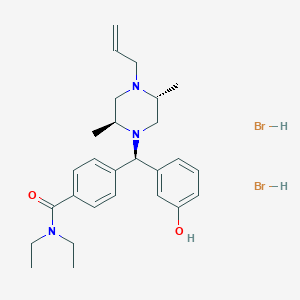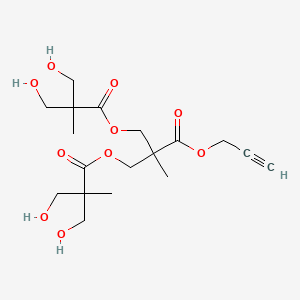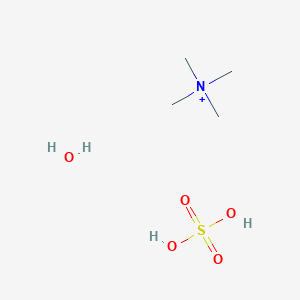
2-amino(1,2,3,4,5-13C5)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. The compound is isotopically enriched with carbon-13 at all five carbon positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopic label without significant loss of yield.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. Techniques such as gas-phase reactions and the use of labeled carbon sources are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in diagnostic imaging and as a tracer in metabolic studies.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic label allows researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-phosphonopentanoic acid: Another derivative of glutamic acid with a phosphonate group.
2-amino-4-methylpentanoic acid: A derivative with a methyl group at the fourth carbon position.
Uniqueness
2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its complete isotopic labeling with carbon-13, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in detailed structural and metabolic studies.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
WHUUTDBJXJRKMK-CVMUNTFWSA-N |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)



![Benzobicyclon [ISO]](/img/structure/B12058859.png)



